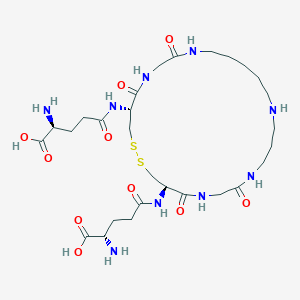
Homotrypanothione disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Homotrypanothione disulfide is a peptide.
Applications De Recherche Scientifique
Biochemical Role and Mechanism
Homotrypanothione disulfide is derived from trypanothione, which plays a pivotal role in the redox biology of trypanosomatids. It serves as a major antioxidant, helping to maintain cellular redox balance and protect against oxidative stress. The compound is involved in various biochemical reactions, notably:
- Reduction of Disulfides : this compound acts as a substrate for trypanothione reductase, facilitating the reduction of disulfide bonds in proteins and other biomolecules. This reaction is crucial for maintaining the functionality of numerous proteins within the parasite .
- Antioxidant Defense : By participating in redox reactions, this compound helps mitigate oxidative damage caused by reactive oxygen species (ROS), which are often elevated in parasitic infections. This antioxidant defense is essential for the survival and proliferation of parasites within host organisms .
Therapeutic Applications
The unique properties of this compound make it a target for drug development aimed at treating diseases such as Chagas disease and leishmaniasis. Current research focuses on several key areas:
- Inhibition of Trypanothione Reductase : As trypanothione reductase is essential for the survival of trypanosomatids, inhibitors targeting this enzyme can effectively reduce parasite viability. Compounds that mimic this compound have been explored as potential inhibitors .
- Polyamine Metabolism : this compound's involvement in polyamine metabolism suggests that disrupting this pathway could impair parasite growth. Research indicates that targeting polyamine biosynthesis enzymes may enhance the efficacy of existing treatments against parasitic infections .
- Drug Delivery Systems : Innovative drug delivery systems utilizing disulfide bonds are being developed to enhance the targeting and release of anti-parasitic drugs. These systems exploit the high levels of glutathione present in the tumor microenvironment, allowing for more effective drug delivery to infected tissues .
Case Studies and Research Findings
Several studies highlight the applications and effectiveness of this compound in combating parasitic diseases:
Propriétés
Formule moléculaire |
C28H49N9O10S2 |
|---|---|
Poids moléculaire |
735.9 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(4R,24R)-4-[[(4S)-4-amino-4-carboxybutanoyl]amino]-5,8,20,23-tetraoxo-1,2-dithia-6,9,13,19,22-pentazacyclopentacos-24-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C28H49N9O10S2/c29-17(27(44)45)5-7-21(38)36-19-15-48-49-16-20(37-22(39)8-6-18(30)28(46)47)26(43)35-14-24(41)33-12-4-10-31-9-2-1-3-11-32-23(40)13-34-25(19)42/h17-20,31H,1-16,29-30H2,(H,32,40)(H,33,41)(H,34,42)(H,35,43)(H,36,38)(H,37,39)(H,44,45)(H,46,47)/t17-,18-,19-,20-/m0/s1 |
Clé InChI |
RNFGJWAPSRFYAS-MUGJNUQGSA-N |
SMILES isomérique |
C1CCNCCCNC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)NCC1)NC(=O)CC[C@@H](C(=O)O)N)NC(=O)CC[C@@H](C(=O)O)N |
SMILES canonique |
C1CCNCCCNC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)NCC1)NC(=O)CCC(C(=O)O)N)NC(=O)CCC(C(=O)O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















